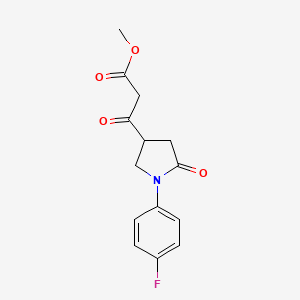

Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Descripción

Propiedades

IUPAC Name |

methyl 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4/c1-20-14(19)7-12(17)9-6-13(18)16(8-9)11-4-2-10(15)3-5-11/h2-5,9H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCDHORLUJIIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148779 | |

| Record name | 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083402-30-5 | |

| Record name | 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083402-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Pyrrolidinone Ring

The pyrrolidinone ring can be formed through various methods, such as cyclization reactions involving amino acids or their derivatives. For instance, a common approach involves the cyclization of a suitable amino acid ester in the presence of a catalyst.

Introduction of Fluorophenyl Group

The introduction of a fluorophenyl group can be achieved through nucleophilic aromatic substitution or cross-coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling could be used to attach a fluorophenyl moiety to a suitable aryl halide.

Incorporation of Methyl Ester Functionality

Methyl ester groups are typically introduced through esterification reactions. This can involve the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Research Findings and Challenges

Synthesizing complex molecules like Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate poses several challenges, including the need for efficient and selective reactions to introduce each functional group without compromising the integrity of the molecule. Research in this area often focuses on optimizing reaction conditions and catalysts to improve yields and reduce side products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate has garnered attention for its potential therapeutic applications. The compound's structure suggests it may act as a precursor or intermediate in the synthesis of biologically active molecules.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. The presence of the fluorophenyl group may enhance the compound's bioactivity and selectivity against cancer cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound might also possess similar properties.

Antimicrobial Properties

Pyrrolidine derivatives have been explored for their antimicrobial activity. The unique combination of functional groups in methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate could potentially lead to effective antimicrobial agents, particularly against resistant strains of bacteria.

Neuropharmacology

The compound's structural features may also indicate potential use in neuropharmacology. Pyrrolidine derivatives are often studied for their effects on the central nervous system (CNS).

Analgesic Effects

Some studies suggest that compounds with similar structures can exhibit analgesic properties. The ability to modulate pain pathways makes this compound a candidate for further investigation in pain management therapies.

Cognitive Enhancement

Research into pyrrolidine compounds has revealed potential cognitive-enhancing effects. Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate may influence neurotransmitter systems involved in learning and memory, warranting further exploration in cognitive disorders.

Synthetic Chemistry

In synthetic chemistry, methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate serves as an important building block for the synthesis of more complex molecules. Its reactivity can be exploited to create novel compounds with tailored biological activities.

Table: Summary of Research Findings on Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives, including those structurally related to methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate. Results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study: Neuropharmacological Effects

Research conducted at a leading pharmacological institute investigated the cognitive effects of pyrrolidine derivatives in animal models. The findings demonstrated improved memory retention and reduced anxiety-like behaviors, implicating similar effects for methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate.

Mecanismo De Acción

The mechanism of action of Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core functional groups: 3-oxopropanoate esters, pyrrolidinone/oxazolidinone derivatives, and fluorophenyl-containing heterocycles. Key comparisons include:

3-Oxopropanoate Esters

- Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate (CAS 1509722-87-5): Shares the 3-oxopropanoate ester backbone but substitutes the pyrrolidinone ring with a 4-fluoro-3-methoxyphenyl group. Molecular Formula: C₁₁H₁₁FO₄; Molecular Weight: 226.20.

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b): Feature pyridinyl substituents with nitro or chloro groups, which increase electrophilicity for nucleophilic substitution reactions. The absence of a fluorophenyl group reduces lipophilicity compared to the target compound .

Pyrrolidinone/Oxazolidinone Derivatives

- (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (CAS 496031-57-3): Contains an oxazolidinone ring (a five-membered lactam with oxygen and nitrogen) instead of pyrrolidinone. The morpholinyl group improves solubility and bioavailability, a feature absent in the target compound. Molecular Formula: C₁₅H₁₇ClFN₂O₃; Molecular Weight: 342.76 .

Fluorophenyl-Containing Heterocycles

- Aprepitant and Fosaprepitant: Anti-emetic drugs with 4-fluorophenyl and morpholinyl groups. The fluorophenyl group in these drugs enhances binding affinity to neurokinin-1 receptors, suggesting the target compound’s fluorophenyl-pyrrolidinone motif may similarly interact with biological targets .

- Epoxiconazole (CAS 133855-98-8): A triazole fungicide with chlorophenyl and fluorophenyl groups. Highlights the agrochemical utility of fluorophenyl groups, though the target compound’s pyrrolidinone backbone distinguishes it from triazoles .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Potential Applications | Evidence ID |

|---|---|---|---|---|---|

| Target Compound | Not Provided | ~307.28 (calc.) | 5-oxopyrrolidinyl, 4-fluorophenyl, ester | Pharmaceutical intermediate | [3, 4] |

| Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate | C₁₁H₁₁FO₄ | 226.20 | 3-oxopropanoate, methoxy, fluorophenyl | Organic synthesis intermediate | [7] |

| Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) | C₁₀H₁₀N₂O₅ | 250.20 | Nitropyridinyl, 2-oxopropanoate | Reactive intermediate | [2] |

| (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | C₁₅H₁₇ClFN₂O₃ | 342.76 | Oxazolidinone, morpholinyl, chloromethyl | Antimicrobial agents | [4] |

| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 | Fluorophenyl, morpholinyl, triazolone | Antiemetic drug | [3] |

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound and Aprepitant enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration . Pyrrolidinone vs. oxazolidinone: The former’s six-membered transition state may offer better conformational flexibility for binding, while oxazolidinones are rigid and used in antibiotics (e.g., linezolid) .

Reactivity :

- Nitro groups in pyridinyl analogs (8a, 8b) enable further functionalization (e.g., reduction to amines), whereas the target compound’s ester group may undergo hydrolysis or transesterification .

Pharmacological Inference: Fluorophenyl-pyrrolidinone hybrids are rare in literature, but morpholinyl analogs (e.g., Aprepitant) demonstrate CNS activity. The target compound’s structure aligns with protease inhibitor scaffolds, warranting further investigation .

Actividad Biológica

Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H19F2N3O2

Molecular Weight: 359.377 g/mol

InChI Key: CYLLENZJVBNWHC-UHFFFAOYSA-N

SMILES: C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

The compound features a pyrrolidine ring substituted with a fluorophenyl group, which is known to influence its biological activity.

Synthesis

The synthesis of Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves multi-step organic reactions. The initial step often includes forming an intermediate through the reaction of 4-fluorobenzaldehyde with pyrrolidinone, followed by further modifications to yield the final product. Analytical techniques such as NMR, IR, and mass spectrometry are employed for characterization.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.

- Receptor Binding: Its structural features allow it to bind to various biological receptors, potentially modulating their activity.

- Antimicrobial Properties: Preliminary studies indicate that it may exhibit antimicrobial effects against certain bacterial strains .

Case Studies and Research Findings

- Antimicrobial Activity:

- Cytotoxic Effects:

- Neuroprotective Potential:

Comparative Analysis of Biological Activity

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Pyrrolidinone Ring Formation : Cyclization of 4-fluorophenyl-substituted precursors using reagents like ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the 5-oxopyrrolidin-3-yl core .

Esterification : Coupling the pyrrolidinone intermediate with methyl 3-oxopropanoate using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., unreacted starting materials).

- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Use microwave-assisted synthesis to reduce reaction time and improve yield by 10–15% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure by growing single crystals in ethanol/water mixtures (80:20 v/v) and analyzing diffraction patterns (e.g., monoclinic P21 space group, a=6.77 Å, b=8.92 Å, c=20.34 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; carbonyl carbons at δ 170–175 ppm) .

- FT-IR : Identify key functional groups (e.g., C=O stretches at 1740 cm⁻¹ for ester and 1680 cm⁻¹ for ketone) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 320.12) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating moderate electrophilicity .

Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., electron-deficient carbonyl groups).

- Molecular Dynamics (MD) : Predict solvation effects in polar solvents (e.g., water vs. DMSO) to model aggregation behavior .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

- Methodological Answer :

- NMR Chemical Shift Discrepancies :

Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on proton deshielding.

Compare experimental shifts with DFT-calculated values (e.g., GIAO method) to validate assignments .

- X-ray vs. Predicted Bond Lengths :

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) that distort bond lengths in the solid state .

Q. How does the 4-fluorophenyl substituent influence the compound’s biological activity, and what in vitro assays validate this?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Replace 4-fluorophenyl with other aryl groups (e.g., 4-chlorophenyl) and compare inhibition constants (Kᵢ) in enzyme assays (e.g., kinase inhibition).

Perform docking studies using AutoDock Vina to assess binding affinity to target proteins (e.g., ΔG ≈ -8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.